

Application Note & Protocol: Quantification of Acetazolamide in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Acetazolamide-13C2,d3	
Cat. No.:	B12420494	Get Quote

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Acetazolamide in biological matrices.

Introduction

Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate and sensitive quantification of Acetazolamide in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Acetazolamide in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of Acetazolamide and an internal standard (IS) from plasma components. The analytes are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Sample preparation is achieved through a straightforward protein precipitation technique, ensuring efficient removal of plasma proteins with good analyte recovery.

Experimental Protocols



Materials and Reagents

- Standards: Acetazolamide (≥99% purity), Acetazolamide-d3 (internal standard, ≥99% purity)
- Solvents: HPLC-grade acetonitrile and methanol, Formic acid (LC-MS grade)
- Water: Ultrapure water (18.2 MΩ·cm)
- Plasma: Blank human plasma (K2 EDTA as anticoagulant)

Instrumentation

- LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
- MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 column (e.g., 50 x 4.6 mm, 5 μm particle size) is recommended for good peak shape and resolution.[1]

Preparation of Solutions

- Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve Acetazolamide and Acetazolamide-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions:
 - Prepare working standard solutions of Acetazolamide by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
- Internal Standard Working Solution (50 μg/mL):
 - Dilute the Acetazolamide-d3 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 50 μg/mL.[1]
- Precipitating Solution:



· Acetonitrile.

Sample Preparation (Protein Precipitation)

- Pipette 100 μL of human plasma into a microcentrifuge tube.
- Add 20 μL of the 50 μg/mL Acetazolamide-d3 internal standard working solution.[1]
- · Vortex for 10 seconds.
- Add 600 μL of acetonitrile to precipitate the plasma proteins.[2]
- Vortex vigorously for 1 minute.
- Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.[2]
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 5 μL) of the supernatant directly into the LC-MS/MS system.[2]

Alternatively, a Solid Phase Extraction (SPE) protocol can be employed for sample cleanup.[1]

LC-MS/MS Conditions

Liquid Chromatography:



Parameter	Value
Column	C18, 50 x 4.6 mm, 5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.80 mL/min
Gradient	Isocratic: 70% B
Injection Volume	5 μL
Column Temperature	40 °C
Run Time	2.0 min[1]

Mass Spectrometry:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	
Acetazolamide	223.1 → 181.0
Acetazolamide-d3 (IS)	226.1 → 182.2
Source Temperature	500 °C
Nebulizer Gas (GS1)	35 psi
Auxiliary Gas (GS2)	40 psi
Curtain Gas	20 psi
Collision Gas	8 psi
Declustering Potential (DP)	Acetazolamide: 40 V, IS: 42 V
Collision Energy (CE)	Acetazolamide: 22 V, IS: 21 V



Data Presentation Calibration Curve

The method was found to be linear over the concentration range of 50.3–12046 ng/mL for Acetazolamide in human plasma.[1] The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
50.3	0.0091
101	0.0185
300	0.0548
601	0.110
1202	0.221
2403	0.442
4806	0.885
7227	1.33
9637	1.77
12046	2.21
Data is illustrative and should be generated for each analytical run.	

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results should meet the acceptance criteria of the US FDA guidelines (precision ≤15% CV, accuracy within ±15% of the nominal value).[1]



Table 2: Intra-day and Inter-day Precision and Accuracy

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	50.3	4.5	102.1	5.8	101.5
LQC	150	3.8	98.7	4.9	99.2
MQC	6000	2.9	101.5	3.7	100.8
HQC	9000	2.5	99.8	3.1	100.3

Data is

illustrative

based on

typical

method

performance.

Recovery

The extraction recovery of Acetazolamide and the internal standard from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 3: Extraction Recovery

Analyte	Concentration (ng/mL)	Mean Recovery (%)
Acetazolamide	150	85.2
6000	87.5	
9000	86.1	_
Acetazolamide-d3	5000	88.3
Data is illustrative.		



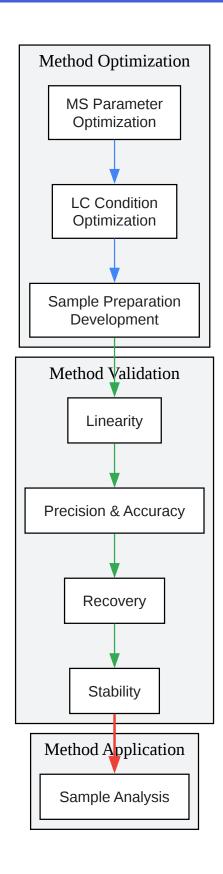
Visualizations



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Caption: Experimental workflow for Acetazolamide quantification.





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